molecular formula C7H10N6S B2374310 5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-31-2

5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2374310
CAS RN: 1946812-31-2
M. Wt: 210.26
InChI Key: HSAVLFUYQLIXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine” is a derivative of aminopyrazole . Aminopyrazoles are advantageous frameworks that can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .


Synthesis Analysis

Aminopyrazoles have been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines .


Molecular Structure Analysis

The molecular structure of aminopyrazole derivatives is characterized by a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . The pyrazole heterocyclic ring represents an important building block in different areas of organic and medicinal chemistry .


Chemical Reactions Analysis

Aminopyrazoles can react with α, β -unsaturated compounds. For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines .

Future Directions

Aminopyrazoles, including “5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine”, have large therapeutic potential and are of great interest to the academic community as well as industry . The search for new pyrazole-based compounds is ongoing, with a focus on the design and structure-activity relationships defined by each class of compounds .

properties

IUPAC Name

5-[1-(2-aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6S/c8-1-2-13-4-5(3-10-13)6-11-12-7(9)14-6/h3-4H,1-2,8H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVLFUYQLIXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.